

Technical Guide: Certificate of Analysis for Benzyl 4-hydroxybenzoate-d4

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Compound of Interest

Compound Name: *Benzyl 4-hydroxybenzoate-2,3,5,6-D4*

Cat. No.: *B12405065*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical data and methodologies for the characterization of Benzyl 4-hydroxybenzoate-d4. The information is presented to support its use as an internal standard in research and drug development applications.

Compound Information

Benzyl 4-hydroxybenzoate-d4 is the deuterated analog of Benzyl 4-hydroxybenzoate, a member of the paraben family. The incorporation of four deuterium atoms on the phenyl ring provides a distinct mass difference, making it an ideal internal standard for mass spectrometry-based quantitative analysis.

| Parameter | Value |
|----------------------------|--|
| Chemical Name | Benzyl 2,3,5,6-tetradeuterio-4-hydroxybenzoate |
| Synonyms | Benzylparaben-d4, Benzyl p-hydroxybenzoate-d4 |
| CAS Number | 1219805-81-8[1] |
| Molecular Formula | C ₁₄ H ₈ D ₄ O ₃ |
| Molecular Weight | 232.27 g/mol |
| Unlabeled CAS Number | 94-18-8[1] |
| Unlabeled Molecular Weight | 228.24 g/mol [2][3] |

Analytical Specifications

The following table summarizes the key analytical specifications for a representative lot of Benzyl 4-hydroxybenzoate-d4.

| Test | Specification | Method |
|---------------------|--------------------------|---------------------------------------|
| Appearance | White to off-white solid | Visual Inspection |
| Chemical Purity | ≥98.0%[1] | HPLC-UV |
| Isotopic Enrichment | ≥98 atom % D | Mass Spectrometry |
| Identity | Conforms to structure | ¹ H NMR, Mass Spectrometry |

Experimental Protocols

Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)

Principle: The chemical purity of Benzyl 4-hydroxybenzoate-d4 is determined by HPLC with UV detection. The method separates the main component from any potential impurities.

Instrumentation:

- HPLC system with a UV detector
- C18 analytical column (e.g., 250 mm x 4.6 mm, 5 μ m)

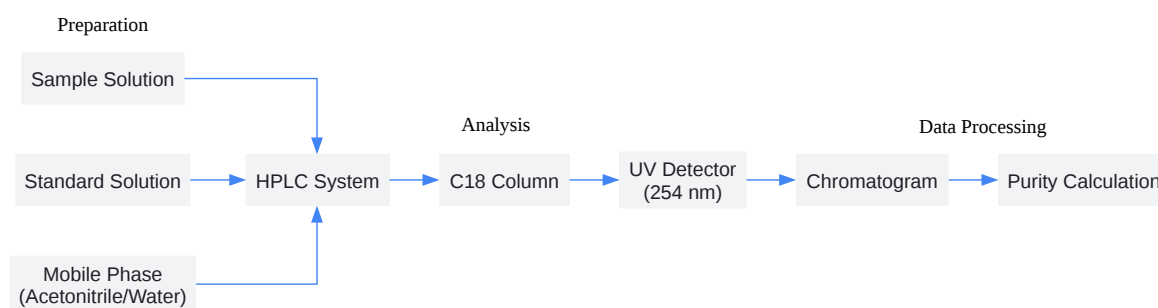
Reagents:

- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Formic acid (optional, for mobile phase modification)
- Benzyl 4-hydroxybenzoate-d4 reference standard

Procedure:

- **Mobile Phase Preparation:** A typical mobile phase consists of a mixture of acetonitrile and water (e.g., 60:40 v/v). The mobile phase may be acidified with a small amount of formic acid (e.g., 0.1%) to improve peak shape.
- **Standard Solution Preparation:** Accurately weigh and dissolve the Benzyl 4-hydroxybenzoate-d4 reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of working standards by serial dilution.
- **Sample Preparation:** Prepare a sample solution of Benzyl 4-hydroxybenzoate-d4 in the mobile phase at a concentration within the calibration range.
- **Chromatographic Conditions:**
 - Column: C18 reverse-phase column
 - Mobile Phase: Acetonitrile/Water (e.g., 60:40 v/v)
 - Flow Rate: 1.0 mL/min
 - Injection Volume: 10 μ L

- Detection Wavelength: 254 nm
- Column Temperature: Ambient
- Analysis: Inject the standard solutions and the sample solution into the HPLC system.
- Calculation: The purity is calculated by comparing the peak area of the main component in the sample chromatogram to the total area of all peaks, expressed as a percentage.



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HPLC Purity Analysis Workflow

Isotopic Enrichment Determination by Mass Spectrometry

Principle: The isotopic enrichment of Benzyl 4-hydroxybenzoate-d₄ is determined by mass spectrometry. The relative intensities of the molecular ions corresponding to the deuterated (d₄) and non-deuterated (d₀) species are used to calculate the percentage of deuterium incorporation.

Instrumentation:

- Mass spectrometer (e.g., LC-MS or GC-MS)

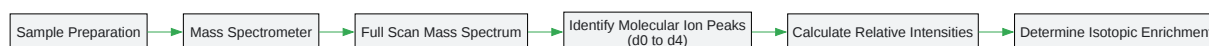
Reagents:

- Methanol or other suitable solvent
- Benzyl 4-hydroxybenzoate-d4 sample

Procedure:

- Sample Preparation: Dissolve a small amount of the Benzyl 4-hydroxybenzoate-d4 sample in a suitable solvent.
- Mass Spectrometric Analysis:
 - Introduce the sample into the mass spectrometer.
 - Acquire a full scan mass spectrum in the appropriate mass range to observe the molecular ion cluster.
- Data Analysis:
 - Identify the peak corresponding to the molecular ion of the fully deuterated species ([M+4]⁺).
 - Identify the peak corresponding to the molecular ion of the non-deuterated species ([M]⁺).
 - Calculate the isotopic enrichment using the following formula:

$$\text{Isotopic Enrichment (\%)} = [\text{Intensity}(M+4) / (\text{Intensity}(M) + \text{Intensity}(M+1) + \text{Intensity}(M+2) + \text{Intensity}(M+3) + \text{Intensity}(M+4))] \times 100$$



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Mass Spectrometry Isotopic Enrichment Workflow

Structural Confirmation by ^1H NMR Spectroscopy

Principle: Proton Nuclear Magnetic Resonance (^1H NMR) spectroscopy is used to confirm the chemical structure of Benzyl 4-hydroxybenzoate-d₄. The absence of signals in the aromatic region corresponding to the deuterated phenyl ring confirms the position of deuterium labeling.

Instrumentation:

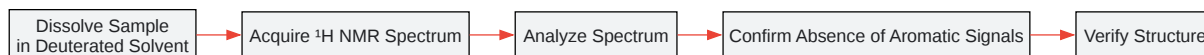
- NMR Spectrometer (e.g., 400 MHz or higher)

Reagents:

- Deuterated solvent (e.g., Chloroform-d, DMSO-d₆)
- Benzyl 4-hydroxybenzoate-d₄ sample

Procedure:

- Sample Preparation: Dissolve an appropriate amount of the sample in a deuterated solvent.
- NMR Data Acquisition: Acquire the ^1H NMR spectrum.
- Data Analysis:
 - The spectrum should show signals corresponding to the benzyl protons and the hydroxyl proton.
 - The signals corresponding to the protons on the 4-hydroxybenzoate phenyl ring should be absent or significantly reduced in intensity, confirming successful deuteration at these positions.



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^1H NMR Structural Confirmation Workflow

Conclusion

The analytical data presented in this technical guide confirm the identity, purity, and isotopic enrichment of Benzyl 4-hydroxybenzoate-d4. The detailed experimental protocols provide a framework for its quality control and application in quantitative analytical studies. This deuterated standard is a valuable tool for researchers and scientists in the pharmaceutical and related industries.

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References

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- 2. Benzyl 4-hydroxybenzoate [webbook.nist.gov]
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